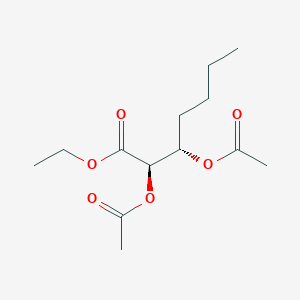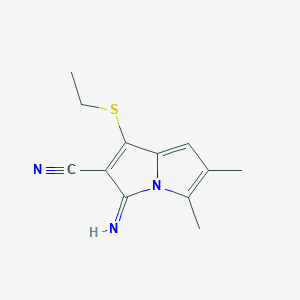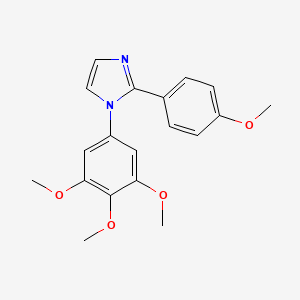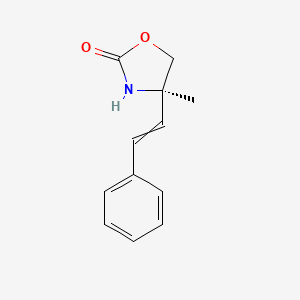
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate is a chiral ester compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its two acetyloxy groups attached to a heptanoate backbone, making it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate typically involves the esterification of the corresponding heptanoic acid derivative. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, resulting in consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
Applications De Recherche Scientifique
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: This compound has a similar ester structure but differs in the substitution pattern on the heptanoate backbone.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: This compound contains an amino group and a phenyl ring, making it structurally distinct yet functionally similar in certain reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
876591-74-1 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
ethyl (2R,3S)-2,3-diacetyloxyheptanoate |
InChI |
InChI=1S/C13H22O6/c1-5-7-8-11(18-9(3)14)12(19-10(4)15)13(16)17-6-2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1 |
Clé InChI |
JEMZUQBFCFMRCV-NWDGAFQWSA-N |
SMILES isomérique |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCC(C(C(=O)OCC)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)


![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)





propanedinitrile](/img/structure/B12603344.png)
